Dazmegrel - 76894-77-4

Dazmegrel

Catalog Number: EVT-264543
CAS Number: 76894-77-4
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dazmegrel also known as UK 38,485, is a highly effective and selective thromboxane A2 (TXA2) synthetase inhibitor.
Source and Classification

Dazmegrel is derived from the class of compounds known as thromboxane synthetase inhibitors. Its primary function is to selectively inhibit the enzyme thromboxane synthetase, which catalyzes the conversion of prostaglandin H2 to thromboxane A2. This mechanism positions Dazmegrel as a potential therapeutic agent in managing conditions associated with excessive thromboxane production, such as cardiovascular diseases and certain inflammatory disorders .

Synthesis Analysis

The synthesis of Dazmegrel involves several key steps that utilize specific chemical reactions to construct its molecular framework. The detailed synthesis process typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors such as fatty acids and other organic compounds.
  2. Catalytic Reactions: Various catalytic reactions are employed, including oxidation and reduction processes, to form the desired functional groups.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate Dazmegrel from by-products.
  4. Yield Optimization: Parameters like temperature, reaction time, and pH are optimized to enhance yield and purity.

For instance, one method reported involves the reaction of specific cyclic compounds with reagents that facilitate the formation of the thromboxane structure while minimizing side reactions .

Molecular Structure Analysis

Dazmegrel has a complex molecular structure characterized by its unique arrangement of atoms that contribute to its biological activity.

  • Molecular Formula: C14_{14}H16_{16}O4_{4}
  • Molecular Weight: Approximately 248.28 g/mol
  • Structural Features: The structure includes multiple functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups that are crucial for its interaction with biological targets.

The three-dimensional conformation of Dazmegrel allows it to effectively bind to thromboxane synthetase, inhibiting its activity and thus reducing thromboxane A2 levels in the body .

Chemical Reactions Analysis

Dazmegrel participates in several chemical reactions that underscore its role as a thromboxane synthetase inhibitor:

  1. Inhibition of Thromboxane Synthesis: Dazmegrel inhibits the conversion of prostaglandin H2 to thromboxane A2 in platelets. This reaction is crucial because thromboxane A2 is involved in promoting platelet aggregation and vasoconstriction.
  2. Dose-Dependent Effects: Studies have shown that Dazmegrel can reduce urinary and serum levels of thromboxane B2 significantly (up to 79% reduction), demonstrating its potency as an inhibitor .
  3. Interaction with Other Compounds: Dazmegrel's effects can be modulated by other agents such as non-steroidal anti-inflammatory drugs, which may influence its efficacy in clinical settings .
Mechanism of Action

The mechanism of action of Dazmegrel revolves around its ability to inhibit thromboxane synthetase:

  • Binding Affinity: Dazmegrel binds to the active site of thromboxane synthetase, blocking the enzyme's ability to convert prostaglandin H2 into thromboxane A2.
  • Reduction in Thromboxane Levels: By inhibiting this pathway, Dazmegrel leads to decreased levels of thromboxane A2, which results in reduced platelet aggregation and vasodilation.
  • Clinical Implications: This mechanism makes Dazmegrel a candidate for treating conditions characterized by excessive platelet activation and thrombosis .
Physical and Chemical Properties Analysis

Dazmegrel exhibits several physical and chemical properties that are important for its therapeutic applications:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

These properties influence how Dazmegrel is formulated for clinical use and how it behaves within biological systems .

Applications

Dazmegrel has several scientific applications primarily related to its role as a thromboxane synthetase inhibitor:

  1. Cardiovascular Disease Management: It is explored for use in conditions where thromboxane A2 contributes to pathophysiology, such as myocardial infarction and stroke.
  2. Research Tool: In laboratory settings, Dazmegrel serves as a valuable tool for studying platelet function and the role of thromboxanes in various physiological processes.
  3. Potential Therapeutic Agent: Ongoing research investigates its potential benefits in treating inflammatory diseases where thromboxanes play a critical role .
Mechanisms of Action in Thromboxane Pathway Modulation

Thromboxane Synthase Inhibition: Selectivity and Enzymatic Interaction

Dazmegrel (UK-38,485) is a selective inhibitor of thromboxane A2 synthase (TXAS), the enzyme responsible for converting prostaglandin H2 (PGH2) into thromboxane A2 (TXA2). This endoplasmic reticulum membrane-bound enzyme, part of the cytochrome P450 superfamily (CYP5A1), exhibits high expression in platelets, lungs, and kidneys [1]. Dazmegrel competitively binds to the TXAS active site, blocking the isomerization of PGH2’s endoperoxide bridge into the characteristic oxane-oxetane structure of TXA2 [1] [4]. Its selectivity (>100-fold for TXAS over COX-1/COX-2 or prostacyclin synthase) minimizes interference with upstream prostaglandin biosynthesis [1].

Table 1: Enzymatic Targets of Dazmegrel in the Arachidonic Acid Pathway

EnzymeFunctionDazmegrel Inhibition (IC50)Selectivity vs. TXAS
Thromboxane A2 Synthase (TXAS)Converts PGH2 → TXA23–50 nM (species-dependent)Reference
Cyclooxygenase-1 (COX-1)Converts AA → PGH2>10 µM>200-fold
Prostacyclin Synthase (PGIS)Converts PGH2 → PGI2>10 µM>200-fold

Dual Modulation: Thromboxane Receptor Antagonism vs. Synthase Inhibition

Dazmegrel exclusively inhibits TXA2 synthesis without directly blocking thromboxane prostanoid (TP) receptors. This contrasts with dual inhibitors (e.g., picotamide) or TP antagonists (e.g., ifetroban) [3] [4]. While TP antagonists block receptor activation by both TXA2 and isoprostanes (non-enzymatic TXA2-like molecules), Dazmegrel’s synthase inhibition leaves TP receptors vulnerable to activation by unmetabolized PGH2 or isoprostanes [2] [4]. This limitation may permit residual TP activation in disease states involving oxidative stress [3].

Table 2: Pharmacological Strategies for Thromboxane Pathway Inhibition

StrategyMechanismKey AgentsEffect on PGH2 Shunting
Synthase InhibitionBlocks TXA2 productionDazmegrel, OzagrelRedirects PGH2 to PGI2/PGE2
TP Receptor AntagonismBlocks TXA2 signalingIfetroban, TerutrobanNo shunting (receptor-level block)
Dual InhibitionBlocks both synthesis and receptorsPicotamide, RidogrelPartial shunting + receptor block

Impact on Prostanoid Redirection (e.g., PGI2/6-keto-PGF1α Elevation)

A critical consequence of TXAS inhibition is the redirection of accumulated PGH2 toward alternative prostanoid pathways. Endothelial cells and vascular smooth muscle convert excess PGH2 into prostacyclin (PGI2) and prostaglandin E2 (PGE2) via prostacyclin synthase (PGIS) and prostaglandin E synthase (PGES), respectively [1] [5]. Elevated PGI2 (measured as stable metabolite 6-keto-PGF) activates IP receptors, triggering vasodilation and cAMP-mediated antiplatelet effects that counterbalance TXA2 suppression [1]. In human studies, Dazmegrel increased 6-keto-PGF by 250–300% while reducing TXB2 (stable TXA2 metabolite) by >90% [5]. This shunting may confer therapeutic advantages in thrombotic or inflammatory conditions by enhancing endogenous vasoprotective pathways.

Table 3: Prostanoid Redirection Following Dazmegrel-Mediated TXAS Inhibition

ProstanoidSynthesizing EnzymeReceptorBiological EffectChange Post-Dazmegrel
TXA2Thromboxane synthaseTPPlatelet aggregation, vasoconstriction↓ >90%
PGI2Prostacyclin synthaseIPPlatelet inhibition, vasodilation↑ 250–300%
PGE2Prostaglandin E synthaseEP1–EP4Vasodilation, inflammation↑ 80–120%
PGD2Prostaglandin D synthaseDP1/DP2Bronchoconstriction, chemotaxis↑ 40–60%

Properties

CAS Number

76894-77-4

Product Name

Dazmegrel

IUPAC Name

3-[3-(imidazol-1-ylmethyl)-2-methylindol-1-yl]propanoic acid

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C16H17N3O2/c1-12-14(10-18-9-7-17-11-18)13-4-2-3-5-15(13)19(12)8-6-16(20)21/h2-5,7,9,11H,6,8,10H2,1H3,(H,20,21)

InChI Key

DEQLGSOHGTZKFB-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CCC(=O)O)CN3C=CN=C3

Solubility

Soluble in DMSO, not in water

Synonyms

3-(1H-imidazole-1-yl-methyl)-2-methyl-1H-indole-1-propanoic acid
dazmegrel
UK 38,485
UK 38485
UK-38,485

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCC(=O)O)CN3C=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.